Disperse Yellow 232
Description
Contextualization within Disperse Dye Chemistry and Its Significance
Disperse dyes are a class of non-ionic dyes with low water solubility, making them suitable for coloring hydrophobic fibers like polyester (B1180765), nylon, and cellulose (B213188) acetate. sci-hub.ruscielo.org.mx They are typically applied from a fine aqueous dispersion. The significance of Disperse Yellow 232 within this class stems from its fluorescent properties, a characteristic of many coumarin-based dyes. sci-hub.ruscirp.orgscirp.org This fluorescence makes it valuable for producing high-visibility textiles for safety and sportswear. sci-hub.ruresearchgate.net The molecular structure, 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one, contains a chlorobenzoxazole moiety which contributes to its distinct fluorescent characteristics. smolecule.comacs.orgacs.org Research into coumarin (B35378) disperse dyes like Yellow 232 is driven by the demand for dyes with high photostability and sublimation fastness, which are critical for the durability of dyed textiles. sci-hub.ruinstras.com
Overview of Key Research Domains Pertaining to this compound
Academic research involving this compound primarily falls into three key domains:
Textile and Materials Science: A significant body of research focuses on the application of this compound in dyeing processes. This includes studies on its solubility in various media, such as supercritical carbon dioxide, which is explored as a more environmentally friendly dyeing method compared to traditional water-based processes. acs.orgacs.orgresearchgate.net Investigations also cover its dyeing performance on different textile substrates, its lightfastness, and its interaction with fibers. scirp.orgscirp.orginstras.com
Environmental Science: The environmental fate and impact of disperse dyes, including Yellow 232, are areas of active investigation. Research in this domain examines the photodegradation of the dye in different solvents and conditions to understand its persistence and potential breakdown products in the environment. smolecule.cominstras.comresearchgate.net Studies on the ecotoxicity of textile effluents containing such dyes are also a focus. nih.gov
Analytical Chemistry: The development of reliable analytical methods for the detection and quantification of this compound in various matrices, such as dyed fibers and environmental samples, is another crucial research area. mdpi.com Techniques like high-performance liquid chromatography (HPLC) are commonly employed for this purpose. scirp.orgmdpi.com These analytical studies are essential for quality control in the textile industry and for monitoring the environmental presence of the dye. mdpi.com
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 35773-43-4 | alfa-chemistry.comchemicalbook.comguidechem.comlookchem.comsmolecule.com |
| Molecular Formula | C20H17ClN2O3 | alfa-chemistry.comchemicalbook.comguidechem.comsmolecule.com |
| Molecular Weight | 368.81 g/mol | worlddyevariety.comalfa-chemistry.comchemicalbook.comguidechem.comsmolecule.comcymitquimica.com |
| IUPAC Name | 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | smolecule.com |
| Melting Point | 195-196 °C | smolecule.com |
| Boiling Point (Predicted) | 575.4±60.0 °C at 760 Torr | smolecule.com |
| Appearance | Yellow to orange powder | adipogen.com |
| Solubility | Insoluble in water, Soluble in chloroform | guidechem.comadipogen.com |
| Excitation Maximum | ~452 nm, ~458 nm | adipogen.com |
| Emission Maximum | ~480 nm, 484 nm | adipogen.com |
Research Findings on this compound
Synthesis and Chemical Reactions
Research has explored various methods for the synthesis of this compound. One-pot, three-component reactions using non-corrosive acids like tungstophosphoric acid have been shown to be highly efficient, producing the dye in high yields and short reaction times. sid.ir Another approach involves a mild and efficient three-component reaction using salicylaldehyde, o-aminophenol, and ethyl cyanoacetate (B8463686) in a glycerol (B35011) and acetic acid solvent system. smolecule.comresearchgate.net The photochemical behavior of this compound has been investigated, revealing its susceptibility to photodegradation under UV and visible light. smolecule.cominstras.comresearchgate.net Studies in solvents like ethanol (B145695) and dimethylformamide (DMF) indicate that the degradation products are similar across different solvents, suggesting a common degradation pathway involving electron transfer mechanisms. smolecule.cominstras.com
Applications in Dyeing and Materials Science
The primary application of this compound is in the dyeing of synthetic fibers, particularly polyester. guidechem.comsci-hub.ru Its fluorescent properties make it suitable for high-visibility clothing. sci-hub.ruresearchgate.net Research has focused on optimizing the dyeing process, including the use of supercritical carbon dioxide as a dyeing medium to reduce water consumption and pollution. acs.orgacs.orgresearchgate.net The solubility of this compound in supercritical CO2 has been measured at various temperatures and pressures to determine optimal dyeing conditions. acs.orgresearchgate.net The lightfastness of the dye on synthetic fibers has been studied in relation to its photostability in different solvents. instras.comresearchgate.net
Analytical Techniques for Detection
High-performance liquid chromatography (HPLC) is a key analytical technique for the identification and quantification of this compound. scirp.orgmdpi.com HPLC methods, often coupled with detectors like UV-Vis, photodiode array (PDA), or mass spectrometry (MS), are used for analyzing dye extracts from textile fibers. mdpi.com These methods are crucial for forensic analysis of textile fibers and for quality control in the dyeing industry. mdpi.com The development of sensitive analytical methods is important due to the small amounts of dye present in single fiber samples. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-3-23(4-2)14-7-5-12-9-15(20(24)26-18(12)11-14)19-22-16-10-13(21)6-8-17(16)25-19/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNSBRVOBGWOBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067941 | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35773-43-4, 94945-27-4, 129038-03-5 | |
| Record name | Macrolex yellow | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35773-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035773434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-chlorobenzoxazol-2-yl)-7-(diethylamino)-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Pathways and Structural Design Principles of Disperse Yellow 232
Advanced Synthetic Methodologies
Recent advancements in synthetic chemistry have led to more efficient and environmentally conscious methods for producing Disperse Yellow 232. These methods focus on improving reaction conditions, reducing waste, and avoiding hazardous materials.
Three-Component Reaction Approaches for this compound Synthesis
A notable and efficient method for synthesizing this compound involves a three-component, one-pot reaction. colab.ws This approach brings together salicylaldehyde, o-aminophenol, and ethyl cyanoacetate (B8463686). smolecule.comcolab.ws One of the key advantages of this method is its mild reaction conditions, which can be achieved using a combination of glycerol (B35011) and acetic acid as solvents. smolecule.comresearchgate.net This system effectively promotes the reaction to produce 3-heteroarylcoumarins, the core structure of this compound, in good to excellent yields while avoiding the need for costly and hazardous catalysts. colab.wsresearchgate.net The reaction temperature for this process has been successfully lowered to 80°C. colab.ws
Low Transition Temperature Mixture (LTTM) Promoted Synthesis for Enhanced Efficiency
Further refining the three-component synthesis, researchers have employed Low Transition Temperature Mixtures (LTTMs) as promoters. colab.ws LTTMs are a type of deep eutectic solvent, which are mixtures of two or more compounds that have a significantly lower melting point than their individual components. nih.gov For the synthesis of this compound and its analogs, an LTTM formed from L-proline and oxalic acid has been proven effective. colab.wsresearchgate.net
The use of this LTTM offers several benefits:
It allows the reaction to proceed smoothly in an eco-friendly solvent like ethanol (B145695). colab.ws
It significantly reduces the reaction temperature from 135°C to 85°C. colab.ws
It mitigates issues related to catalyst cost, handling, safety, and pollution. colab.ws
This LTTM-promoted method demonstrates good functional group tolerance, enabling the synthesis of a range of disperse yellow analogs with high yields. colab.ws
Molecular Architecture and Functional Group Influence on Dye Properties
The distinct properties of this compound are a direct result of its specific molecular structure, which features a coumarin (B35378) core, a chlorobenzoxazole group, and influential electron-donating and electron-withdrawing groups.
Significance of the Coumarin Chromophore in this compound
The foundation of this compound's structure is the coumarin scaffold, a chromophore renowned for its fluorescent properties. rsc.orgsci-hub.rumdpi.com Coumarin and its derivatives are known to be highly fluorescent in the visible light range. mdpi.com This inherent fluorescence is a key contributor to the brilliant color of the dye. rsc.org The coumarin unit acts as a fluorophore, a molecule that can re-emit light upon light excitation. researchgate.net The photochemical and photophysical properties of coumarin are central to its application in dyes. mdpi.com
Role of the Chlorobenzoxazole Moiety in Influencing Photophysical Properties
Attached to the coumarin core of this compound is a 5-chlorobenzoxazole (B107618) moiety. smolecule.cominstras.com This heterocyclic group plays a crucial role in defining the dye's specific photophysical characteristics. smolecule.com The benzoxazole (B165842) group, in general, is a common feature in coumarin-based disperse dyes. rsc.org In this compound, the presence of the chlorobenzoxazole group at the 3-position of the coumarin ring contributes to its distinct fluorescent properties when compared to other disperse dyes. rsc.orgsmolecule.com This moiety acts as an electron-acceptor, which is a critical component of the dye's donor-acceptor system. rsc.orginstras.com
Influence of Electron-Releasing and Electron-Acceptor Groups on this compound Characteristics
The color and properties of this compound are finely tuned by the interplay of electron-releasing and electron-acceptor groups within its structure. This creates a classic donor-acceptor system, which is fundamental to the functioning of many dyes. rsc.org
Electron-Releasing Group: this compound contains a diethylamino group at the 7-position of the coumarin ring. sci-hub.ruinstras.com This group serves as a potent electron-releasing (auxochromic) group. rsc.org The introduction of such groups into the coumarin nucleus is essential for achieving the desired color and fluorescence. rsc.orginstras.com
Electron-Acceptor Group: The chlorobenzoxazole moiety at the 3-position acts as the electron-withdrawing or acceptor group. rsc.orginstras.com
This specific arrangement of a strong electron-releasing group and an electron-accepting group on the coumarin framework is a hallmark of coumarin-based fluorescent dyes and is responsible for the brilliant greenish-yellow shade of this compound. rsc.orgsci-hub.ru
Derivatization Strategies for Modified Performance of this compound and Analogues
The performance of this compound and similar coumarin-based dyes can be tailored for specific applications through various derivatization strategies. These modifications aim to enhance properties such as lightfastness, sublimation fastness, and solubility in different dyeing media, or to alter the dye's color and fluorescence characteristics. Research into these strategies is driven by the need for high-performance dyes for modern synthetic fibers and advanced dyeing technologies like supercritical fluid dyeing.
Key structural design principles for modifying disperse dyes involve increasing the molecular size or introducing additional polar groups to improve sublimation fastness, which is crucial for high-temperature dyeing of polyester (B1180765). sci-hub.ru The chlorine atom bonded to the benzoxazole ring in this compound acts as an auxochrome, a group that enhances and modifies the color of the chromophore. researchgate.net
One significant area of research has been the modification of this compound and its analogues to alter their solubility and dyeing behavior. For instance, studies have been conducted on the solubility of modified forms of this compound and its analogue, Disperse Yellow 184, in supercritical carbon dioxide, a medium used in environmentally friendly dyeing processes. researchgate.netacs.org
A specific derivatization strategy involves the conversion of the coumarin structure into a Schiff base. A modified version of this compound has been synthesized, identified by its IUPAC name: 5-diethylamino-2-[(5-chloro-2-hydroxy-phenylimino)-methyl]-phenol. acs.org This modification represents a significant structural change from the original benzoxazolyl-coumarin structure.
The table below outlines the structures of this compound, its analogue Disperse Yellow 184, and their respective modified derivatives studied for their solubility in supercritical CO2. acs.org
| Compound Name | IUPAC Name | Molecular Formula | Key Structural Features |
| This compound | 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | C₂₀H₁₇ClN₂O₃ | Coumarin base with a 5-chloro-benzoxazolyl group at the 3-position and a diethylamino group at the 7-position. sci-hub.rusmolecule.com |
| Modified this compound (D1) | 5-diethylamino-2-[(5-chloro-2-hydroxy-phenylimino)-methyl]-phenol | Not specified | Schiff base derivative, indicating a significant alteration of the original coumarin ring system. acs.org |
| Disperse Yellow 184 (Analogue) | 3-(5-methyl-2-benzoxazolyl)-7-(diethylamino)-2H-1-benzopyran-2-one | Not specified | Analogue of DY 232, with a methyl group instead of a chlorine atom on the benzoxazole ring. acs.org |
| Modified Disperse Yellow 184 (D2) | 5-diethylamino-2-[(2-hydroxy-5-methyl-phenylimino)-methyl]-phenol | Not specified | Schiff base derivative of the analogue, Disperse Yellow 184. acs.org |
These derivatization efforts demonstrate the potential to fine-tune the properties of this compound. By altering functional groups or completely changing the core structure, researchers can develop new dyes with improved performance for a variety of textile and industrial applications. sci-hub.ru Further research has also explored the synthesis of different colored coumarin dyes, such as red variants, indicating ongoing efforts to expand the palette of this class of fluorescent dyes. sci-hub.ru
Photophysical and Photochemical Behavior of Disperse Yellow 232
Photostability and Degradation Mechanisms of Disperse Yellow 232
The photostability of a dye is a critical factor in its application, determining its resistance to fading and degradation upon exposure to light. Research into this compound has explored its photochemical behavior in different environments to understand and potentially improve its lightfastness. instras.comresearchgate.net
Exposure to both ultraviolet (UV) and visible light can initiate the degradation of this compound. instras.com The process is believed to involve the excitation of the dye molecule, which can then undergo several chemical transformations. One proposed pathway involves a reductive process that targets the heterocyclic residue of the molecule. researchgate.net Specifically, under UV irradiation (around 300 nm), hydrogen abstraction is considered a dominant mechanism. scirp.org The dye molecule in its excited state may abstract hydrogen from its surrounding environment, leading to the formation of a radical anion, which is a key step in its degradation. instras.comscirp.org
The solvent in which this compound is dissolved plays a significant role in its photodegradation kinetics. instras.comnih.gov Studies have been conducted in various solvents, including ethanol (B145695), N,N-dimethylformamide (DMF), and ethyl benzoate (B1203000). instras.comresearchgate.net While the degradation products are often similar across these solvents, suggesting a common underlying degradation pathway, the rate of degradation can differ. instras.comsmolecule.com
For instance, the photodegradation quantum yield, a measure of the efficiency of a photochemical process, has been found to be higher in DMF compared to alcohols like methanol (B129727) and ethanol under anaerobic conditions. scirp.orgscirp.org This indicates that the degradation of the dye is enhanced in DMF. scirp.org Conversely, alcohols appear to have a retarding effect on the degradation process. scirp.org It has been suggested that alcohol is a slightly better model solvent for predicting the photostability of this dye on polyamide fibers. instras.com The differences in solvent effects are likely tied to the potential for electron and hydrogen transfer between the excited dye molecule and the solvent molecules. instras.com
Table 1: Photodegradation Quantum Yield of a Related Coumarin (B35378) Dye (Disperse Yellow 82) in Various Solvents under Anaerobic Conditions
| Solvent | Photodegradation Quantum Yield |
|---|---|
| Methanol | Lower |
| Ethanol | Lower |
| DMF | Higher |
This table is based on findings for Coumarin Disperse Yellow 82, a closely related dye, which suggest similar trends for this compound. scirp.orgscirp.org
The presence or absence of oxygen (aerobic vs. anaerobic conditions) significantly impacts the photochemical transformation of this compound. instras.comresearchgate.net Under anaerobic conditions (in the absence of air, often achieved by purging with nitrogen), photodegradation is generally observed to be more pronounced. scirp.orgscirp.org For a related coumarin dye, irradiation under a nitrogen atmosphere led to a higher degree of degradation compared to when air was present. scirp.orgscirp.org
Conversely, the presence of air (aerobic conditions) tends to reduce the extent of degradation. scirp.orgscirp.org This suggests that oxygen can play a role in quenching the excited state of the dye molecule or interfering with the degradation pathways that are dominant under anaerobic conditions. The interaction with reactive oxygen species may lead to different, potentially less efficient, degradation routes. researchgate.net
Analysis of the byproducts formed during the photodegradation of coumarin dyes, including those related to this compound, has provided insights into the degradation mechanism. scirp.orgsmolecule.com Gas chromatography-mass spectrometry (GC-MS) has been used to identify the major photolysis products. scirp.org
For a similar coumarin dye, two major degradation products were identified with m/z values of 275 and 246. scirp.org The difference in their molecular masses suggests the loss of an ethyl group, a common structural feature in this class of dyes. scirp.org The degradation appears to proceed through the abstraction of the heterocyclic residue via a reductive process. researchgate.net Notably, the same degradation products were generated in different solvents like methanol, ethanol, and DMF, supporting the idea of a common degradation pathway. scirp.org
Electron transfer is a key mechanistic step in the photodegradation of this compound. instras.comsmolecule.com The excited dye molecule has a relatively high electron affinity, making it susceptible to accepting an electron from its environment. instras.com This process is followed by the protonation of the resulting radical anion. instras.comscirp.org
Fluorescence Properties and Quantum Yield Analysis
This compound is a fluorescent dye, meaning it absorbs light at one wavelength and emits it at a longer wavelength. scirp.org This property is responsible for its brilliant color. The fluorescence quantum yield is a measure of the efficiency of this fluorescence process.
Coumarin dyes, in general, are known for their good photostability, which is somewhat unusual for fluorescent dyes. instras.com They absorb and emit light primarily in the visible region of the electromagnetic spectrum. scirp.orgscirp.org The specific fluorescence properties can be altered by modifying the chemical structure, such as by adding different functional groups. researchgate.net While detailed quantum yield data for this compound is not extensively available in the provided search results, it is known to possess fluorescent properties that are key to its application. The study of its fluorescence is crucial for understanding its performance in textiles and other potential applications. scirp.org
Spectrophotometric Characterization of Emission and Excitation Spectra
The photophysical properties of this compound are defined by its interaction with light, specifically its absorption and emission characteristics. Spectrophotometric analysis reveals the wavelengths at which the dye absorbs and emits light, which is fundamental to its function as a fluorescent colorant.
The main scaffold of the dye is 3-Benzoxazol-2-yl-chromen-2-one, which contains the coumarin (chromen-2-one) structure known for producing strong fluorescence. adipogen.com The dye absorbs light in the visible region of the electromagnetic spectrum. scirp.org According to literature, the key spectral characteristics are:
Absorbance Maximum (λ_max_): Approximately 450 nm. adipogen.com
Excitation Maximum (λ_ex_): Approximately 458 nm. adipogen.com
Emission Maximum (λ_em_): Approximately 480 nm. adipogen.com
These properties are central to the dye's use in applications requiring high visibility and brilliant color, such as in plastics and fluorescent paints. adipogen.comdayglo.in
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) |
|---|---|
| Absorbance Maximum | ~450 |
| Excitation Maximum | ~458 |
| Emission Maximum | ~480 |
Data sourced from literature findings. adipogen.com
Evaluation of Photodegradation Quantum Yields
The photostability of a dye is a critical parameter, and it can be quantified by its photodegradation quantum yield (Φ). This value represents the efficiency of a photochemical process, where a lower quantum yield indicates greater stability against light-induced fading. The photochemical behavior of this compound has been investigated in various organic solvents to assess its intrinsic photostability. instras.com
Research has shown that the solvent medium significantly influences the rate of photodegradation. The quantum yields for this compound (referred to as dye II in a comparative study) were determined in ethanol, dimethylformamide (DMF), and ethyl benzoate. instras.com The results from this investigation, which involved irradiating the dye solutions under aerobic conditions, are summarized below. instras.com
Table 2: Photodegradation Quantum Yields (Φ) of this compound in Various Solvents
| Solvent | Photodegradation Quantum Yield (Φ) |
|---|---|
| Ethanol | 6.10 x 10⁻⁵ |
| Dimethylformamide (DMF) | 7.00 x 10⁻⁵ |
| Ethyl Benzoate | 16.40 x 10⁻⁵ |
Data from a study by Sokołowska et al. (2001), where the extent of photolysis was 15% for ethanol and 20% for DMF and ethyl benzoate. instras.com
The data indicate that this compound exhibits the highest photostability (lowest quantum yield) in ethanol, followed by DMF. instras.com The significantly higher quantum yield in ethyl benzoate suggests a faster degradation process in that solvent. instras.com Such studies are crucial for predicting the dye's performance and lightfastness on synthetic fibers like polyester (B1180765). instras.com
Strategies for Enhancing Photostability of this compound
Given that photodegradation can limit the useful life of dyed materials, researchers have explored strategies to improve the photostability of fluorescent dyes. For coumarin dyes like this compound, a primary degradation pathway involves reactive oxygen species, particularly singlet oxygen (¹O₂). instras.comresearchgate.net
Application of Singlet Oxygen Scavengers and Quenchers
It is well-established that coumarin dyes can generate singlet oxygen when exposed to visible light, and this reactive species, in turn, accelerates the degradation of the dye. instras.com Therefore, a viable strategy to mitigate photofading is to intercept this singlet oxygen before it can react with the dye molecule. This is achieved by using specific chemical agents known as singlet oxygen scavengers or quenchers. instras.comresearchgate.net
Singlet Oxygen Quenchers: These molecules deactivate singlet oxygen, typically by accepting its excess energy and returning it to the less reactive triplet ground state, without being consumed themselves. A widely used example is 1,4-diazobicyclo[2.2.2]-octane (DABCO). instras.comresearchgate.net
Singlet Oxygen Scavengers: These compounds react chemically with singlet oxygen, effectively removing it from the system. Tetraphenylcyclopentadienone (TPC) is a known scavenger that undergoes oxidation in the presence of singlet oxygen. instras.comresearchgate.net
An experimental study demonstrated the effectiveness of these agents in protecting this compound from photodegradation. Ethanolic solutions of the dye were irradiated in a Xenotest apparatus for six hours, both with and without the addition of DABCO or TPC. The results clearly showed that the presence of these compounds significantly hindered the degradation of the dye. instras.com The addition of the quencher DABCO, in particular, strongly retarded the oxidation of the coumarin dye. instras.com
Table 3: Effect of a Singlet Oxygen Quencher on the Photostability of this compound in Ethanol
| Condition | Dye Remaining After 6h Irradiation (%) |
|---|---|
| Dye Alone | 82.0 |
| Dye with DABCO (¹O₂ quencher) | 94.5 |
Data adapted from a study by Sokołowska et al. (2001). instras.com
These findings confirm that the photodegradation mechanism for this compound is at least partially mediated by singlet oxygen and that its photostability can be substantially enhanced through the application of appropriate quenchers or scavengers. instras.com
Environmental Impact and Remediation Strategies for Disperse Yellow 232
Environmental Contamination Pathways Associated with Disperse Dye Production and Application
The environmental footprint of disperse dyes, including Disperse Yellow 232, extends through various pathways, from wastewater effluents to atmospheric emissions and solid waste generation.
Characteristics of Water Effluents and Their Impact on Aquatic Ecosystems
Wastewater from textile dyeing and finishing plants is the main source of disperse dye release into the environment. sustainability-directory.com This effluent is often characterized by high color, chemical oxygen demand (COD), biochemical oxygen demand (BOD), total dissolved solids (TDS), and potentially toxic compounds. mdpi.comcsuohio.edu The very nature of disperse dyes, being sparingly soluble in water, presents unique environmental challenges. sustainability-directory.com
The impact on aquatic ecosystems is multifaceted:
Reduced Light Penetration: The intense color of dye-laden wastewater significantly reduces light penetration into water bodies. sustainability-directory.compisrt.org This inhibits the photosynthesis of aquatic plants and algae, which form the base of the aquatic food web, thereby disrupting the entire ecosystem. sustainability-directory.comenvironmentandecology.com
Toxicity to Aquatic Life: Even at low concentrations, certain disperse dyes can be toxic to aquatic organisms, including fish and invertebrates. sustainability-directory.com This toxicity can be acute, leading to death, or chronic, causing sublethal effects on reproduction, growth, and behavior. sustainability-directory.com The breakdown products of these dyes can also be harmful. sustainability-directory.com
Bioaccumulation: Some disperse dyes and their degradation products can accumulate in the tissues of organisms, a process known as bioaccumulation. sustainability-directory.com This is particularly concerning for persistent and fat-soluble compounds, which can become more concentrated at higher levels of the food chain. sustainability-directory.com
Oxygen Depletion: The high organic load in dyeing wastewater, indicated by high BOD and COD, can lead to a decrease in dissolved oxygen in water bodies as microorganisms consume oxygen to break down the organic matter. environmentandecology.comekb.eg This creates hypoxic or anoxic conditions, which are detrimental to aquatic life. ekb.eg
| Parameter | Typical Range in Textile Dyeing Wastewater | Environmental Impact |
| Color | Highly visible, varies with dye used | Reduces light penetration, inhibits photosynthesis. sustainability-directory.compisrt.org |
| pH | Often alkaline (9-11) mdpi.com | Can alter the natural pH of receiving water bodies, affecting aquatic life. |
| COD (Chemical Oxygen Demand) | High mdpi.com | Indicates a high level of organic pollutants, leading to oxygen depletion. ekb.eg |
| BOD (Biochemical Oxygen Demand) | High csuohio.edu | Contributes to the depletion of dissolved oxygen in water. ekb.eg |
| Suspended Solids | Present mdpi.com | Increase turbidity, affecting light penetration and can smother benthic organisms. |
| Heavy Metals | Can be present (e.g., Cu, Cr, Zn) mdpi.com | Toxic to aquatic organisms and can bioaccumulate. |
Atmospheric Emissions and Implications for Air Quality
Air pollution is another significant concern associated with textile manufacturing processes. researchjournal.co.in While often secondary to water pollution, atmospheric emissions can have considerable environmental and health implications.
Key sources and types of atmospheric emissions include:
Volatilization of Chemicals: During dyeing and heat-setting processes, various chemicals can volatilize and be released into the atmosphere. researchjournal.co.in This includes carriers and solvents used in disperse dyeing. researchjournal.co.in
Dust and Lint: The processing of fibers can generate significant amounts of dust and lint, which are released into the air. researchjournal.co.in
Boiler and Generator Exhausts: Boilers and diesel generators used to power textile mills release gaseous pollutants such as suspended particulate matter (SPM), sulfur dioxide (SO2), and nitrogen oxides (NOx). researchjournal.co.in
Acid Vapors and Odors: The use of acids and other chemicals can lead to the emission of acid vapors and unpleasant odors. researchjournal.co.in For instance, acetic acid is a common emission of concern in the textile industry. researchjournal.co.in
These emissions contribute to local and regional air pollution, potentially impacting respiratory health and contributing to acid rain.
Generation of Solid Waste and Potential Contamination of Soil and Groundwater
The manufacturing of dyes and the dyeing of textiles generate substantial amounts of solid waste. p2infohouse.orgrsc.org This waste can be a significant source of soil and groundwater contamination if not managed properly.
Sources of solid waste in the dye and textile industry include:
Sludge from Wastewater Treatment: The treatment of textile wastewater produces large volumes of sludge, which is often contaminated with dyes, heavy metals, and other toxic chemicals. mdpi.comrsc.org
Process Residues: Solid residues from dye synthesis, distillation, and filtration processes contain unreacted intermediates, reagents, and by-products. p2infohouse.org
Filter Cakes: Filtration operations generate filter cakes that can contain dye, unreacted intermediates, and other impurities. p2infohouse.org
Packaging Waste: Containers and packaging materials for dyes and chemicals also contribute to the solid waste stream.
Improper disposal of this solid waste in landfills can lead to the leaching of toxic substances into the soil and groundwater, posing a long-term threat to the environment and human health. ekb.eg The EPA has listed certain wastes from the production of azo, triarylmethane, and anthraquinone (B42736) dyes as hazardous due to the presence of constituents like aniline (B41778) and other aromatic amines. epa.gov
Advanced Oxidation Processes (AOPs) for Disperse Dye Degradation
Conventional wastewater treatment methods are often ineffective at completely removing disperse dyes due to their complex structure and resistance to biodegradation. researchgate.netresearchgate.net Advanced Oxidation Processes (AOPs) have emerged as a promising alternative for the degradation of these recalcitrant pollutants. researchgate.net AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules. researchgate.netijcce.ac.ir
Photocatalytic Oxidation Methodologies for Dye Removal
Photocatalytic oxidation is an AOP that utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO2), and a source of ultraviolet (UV) radiation to generate hydroxyl radicals. researchgate.netcore.ac.uk This method has shown potential for the degradation of various dyes. researchgate.netcore.ac.uk
The process involves the excitation of the photocatalyst by UV light, leading to the formation of electron-hole pairs. These charge carriers then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which in turn attack and degrade the dye molecules. researchgate.net
Key Research Findings:
Studies have demonstrated the effectiveness of photocatalysis in decolorizing and mineralizing dye wastewater. core.ac.uk
The efficiency of the process is influenced by factors such as pH, catalyst loading, initial dye concentration, and UV intensity. core.ac.uk
While effective for many dye types, the application of photocatalysis for the treatment of disperse dyes can be limited. mdpi.com
Application of Fenton and Fenton-like Reaction Systems
The Fenton process is a classic AOP that involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to produce hydroxyl radicals. spertasystems.com This reaction is highly effective in degrading a wide range of organic pollutants, including dyes. spertasystems.comresearchgate.net
The basic Fenton reaction is: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ spertasystems.com
Fenton-like reactions utilize other transition metals or modifications to the standard Fenton process, such as the photo-Fenton process, which incorporates UV light to enhance the generation of hydroxyl radicals. nih.gov
Key Research Findings:
The Fenton process has been shown to be effective for the decolorization and degradation of various dyes, including disperse dyes. mdpi.come-ijep.co.in
The efficiency of the Fenton reaction is highly dependent on pH, with an optimal range typically between 3 and 5. spertasystems.comnih.gov
The dosages of both hydrogen peroxide and ferrous ions are critical parameters that need to be optimized for effective treatment. spertasystems.comekb.eg
The photo-Fenton process can significantly accelerate the degradation of dyes compared to the conventional Fenton process. nih.gov For example, one study on Disperse Red 17 found a removal efficiency of 98% using ferrous ions and UV radiation. e-ijep.co.in
| AOP Method | Mechanism | Advantages | Research Findings on Dye Removal |
| Photocatalytic Oxidation | Generation of •OH radicals using a semiconductor catalyst (e.g., TiO2) and UV light. researchgate.netcore.ac.uk | Can lead to complete mineralization of pollutants; catalyst can be reused. researchgate.net | Effective for many dyes, but can be less effective for disperse dyes. mdpi.com Efficiency depends on pH, catalyst dose, and UV intensity. core.ac.uk |
| Fenton Process | Reaction of Fe²⁺ with H₂O₂ to produce •OH radicals. spertasystems.com | Inexpensive and simple to implement. researchgate.net | Highly effective for a wide range of dyes, including disperse dyes. mdpi.come-ijep.co.in Optimal pH is acidic (typically 3-5). spertasystems.comnih.gov |
| Photo-Fenton Process | Fenton reaction enhanced by UV light. nih.gov | Faster degradation rates than the conventional Fenton process due to additional •OH generation. nih.gov | Significantly accelerates dye degradation. nih.gov Achieved 98% removal of Disperse Red 17. e-ijep.co.in |
Ozonation and Electrochemical Oxidation Techniques in Wastewater Treatment
Advanced oxidation processes (AOPs) are a prominent approach for the treatment of textile wastewater containing dyes like this compound. Among these, ozonation and electrochemical oxidation have demonstrated effectiveness in dye degradation.
Ozonation involves the application of ozone (O₃), a powerful oxidizing agent with an electrochemical oxidative potential of 2.08 V. mdpi.com This process can effectively decolorize dye wastewater. For instance, studies on disperse dyes have shown that ozonation can achieve up to 90% color reduction. nih.gov However, a significant drawback of ozonation is its low efficiency in reducing the Chemical Oxygen Demand (COD), with one study reporting only a 10% removal rate. nih.gov This indicates that while the dye's chromophore is broken down, the organic molecules are not fully mineralized. Catalytic ozonation, using catalysts such as iron and manganese-loaded zeolites, has been shown to enhance the removal efficiency of disperse dyes. For example, the removal of Disperse Yellow 42 increased from 30% with ozonation alone to 73% with catalytic ozonation. mdpi.com
Electrochemical oxidation offers a more efficient alternative for both decolorization and COD removal. This technique utilizes an electrochemical cell where pollutants are destroyed through direct anodic oxidation or indirect oxidation by electro-generated species like hydroxyl radicals and hypochlorite. researchgate.net In experiments with disperse dyes, electrochemical oxidation has achieved 90% color removal and a 79% elimination of COD. nih.gov The effectiveness of this process is influenced by factors such as the anode material, with Ti/Pt-Ir being identified as a highly efficient option. nih.gov The primary mechanism in some cases is indirect oxidation by chlorine-derived compounds. nih.gov Sono-electrochemical processes, which combine ultrasound with electrochemistry, have also been explored for treating dye effluents, including those containing Disperse Yellow 7. hueuni.edu.vn
A comparative overview of the efficiency of these methods is presented below:
| Treatment Method | Color Removal Efficiency | COD Removal Efficiency | Reference |
| Hypochlorite Oxidation | 35% | - | nih.gov |
| Ozonation | Up to 90% | 10% | nih.gov |
| Catalytic Ozonation (Disperse Yellow 42) | 73% | 79% (in real textile wastewater) | mdpi.com |
| Electrochemical Oxidation | 90% | 79% | nih.gov |
| Fenton Process | Colorless effluent | Residual COD of 100 mg dm⁻³ | nih.gov |
Mechanistic Insights into Hydroxyl and Sulfate (B86663) Radical Formation and Reactivity in AOPs
Advanced Oxidation Processes (AOPs) are fundamentally reliant on the in-situ generation of highly reactive and non-selective radical species, primarily hydroxyl radicals (•OH) and, more recently, sulfate radicals (SO₄⁻•). These radicals are the principal agents responsible for the degradation of recalcitrant organic pollutants like this compound.
Hydroxyl radicals are powerful oxidizing agents with a standard electrode potential of +2.80 V. mdpi.comjwent.net They can attack organic molecules through hydroxylation of unsaturated bonds or by dehydrogenation, leading to the breakdown of complex structures into simpler, often less harmful, compounds. ekb.eg The generation of hydroxyl radicals can be achieved through various AOPs. For example, in the Fenton process, •OH radicals are produced from the reaction of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂), particularly in acidic conditions (pH around 3). ekb.eg The efficiency of this process is highly pH-dependent, as higher pH values can lead to the precipitation of Fe(OH)₃ and the decomposition of H₂O₂ into oxygen and water, thereby reducing the production of hydroxyl radicals. ekb.egnih.gov Ozonation also leads to the formation of hydroxyl radicals, especially at higher pH levels, where ozone decomposes to form these reactive species. doi.org
Sulfate radicals have also emerged as effective oxidants in AOPs. The use of persulfate (S₂O₈²⁻) activated by heat, UV light, or transition metals can generate sulfate radicals, which then degrade organic pollutants. researchgate.net
The reactivity of these radicals is a key factor in the degradation of disperse dyes. The complex aromatic structure of these dyes can be effectively broken down by the non-selective attack of hydroxyl and sulfate radicals. mdpi.comresearchgate.net The inhibition of the decolorization process in the presence of radical scavengers like ethanol (B145695) provides strong evidence for the central role of these radicals in the degradation mechanism. researchgate.net The initial step in the degradation of azo dyes, a common class of disperse dyes, often involves the cleavage of the azo bond (-N=N-) by these radicals, leading to the formation of aromatic amines which can be further degraded. frontiersin.orgijcmas.com
Adsorption-Based Removal Technologies
Development of Sorbent Materials and Analysis of Adsorption Isotherms
Adsorption is a widely used and cost-effective method for removing dyes from wastewater. sysrevpharm.org This process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). A variety of low-cost and environmentally friendly adsorbents have been developed from agricultural waste and other materials for the removal of disperse dyes.
Examples of sorbent materials include:
Bentonite (B74815) and Organo-Modified Bentonite: Natural bentonite and bentonite modified with tetra butyl ammonium (B1175870) iodide have been studied for the adsorption of Disperse Yellow 42. pjoes.com
Fly Ash: This industrial byproduct has been successfully used as an adsorbent for disperse dyes like Disperse Blue 79. researchgate.net
Agricultural Wastes: Materials such as coffee husks, fruit peels, and coconut bunch waste have been converted into effective biochars and activated carbons for dye removal. rsc.orgtci-thaijo.orgresearchgate.net For instance, modified coffee husk biochar has shown a 79.5% removal efficiency for Disperse Yellow 3. tci-thaijo.org
The performance of these adsorbents is evaluated using adsorption isotherms, which describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the adsorbent at a constant temperature. The two most common isotherm models are the Langmuir and Freundlich isotherms.
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often indicative of a more uniform adsorption process. pjoes.comresearchgate.netrsc.org
Freundlich Isotherm: This model describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat. pjoes.comtci-thaijo.org
Studies have shown that the adsorption of various disperse and other dyes often fits one of these models well, providing insights into the adsorption mechanism. For example, the adsorption of Disperse Yellow 42 onto organo-modified bentonite was best described by the Langmuir model. pjoes.com Similarly, the adsorption of Disperse Yellow 3 on modified coffee husk biochar followed the Freundlich model. tci-thaijo.org
The table below compares the maximum adsorption capacities (q_max) of various adsorbents for different dyes as reported in the literature.
| Adsorbent | Adsorbate | q_max (mg/g) | Reference |
| Treated fruit waste | Rhodamine B | 34.48 | researchgate.net |
| Treated fruit waste | Methylene blue | 35.71 | researchgate.net |
| Pomegranate peel activated carbon | Remazol brilliant blue reactive dye | 370.86 | researchgate.net |
| Orange peel carbon | Direct yellow 12 | 75.76 | researchgate.net |
| Alligator weed activated carbon | Sunset yellow | 271 | researchgate.net |
| Positively charged biochar | Sunset yellow | 74.07 | researchgate.net |
Kinetic and Thermodynamic Aspects of Disperse Dye Adsorption Processes
Understanding the kinetics and thermodynamics of adsorption is crucial for designing efficient wastewater treatment systems.
Adsorption Kinetics describes the rate of dye uptake by the adsorbent. The most commonly used kinetic models are the pseudo-first-order and pseudo-second-order models.
Pseudo-first-order model: This model suggests that the rate of adsorption is proportional to the number of unoccupied sites.
Pseudo-second-order model: This model implies that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. tlr-journal.com
Numerous studies have found that the adsorption of various dyes, including disperse dyes, often follows the pseudo-second-order kinetic model, indicating that chemisorption plays a significant role in the process. researchgate.nettlr-journal.com For example, the adsorption of Disperse Yellow 42 onto bentonite fitted the pseudo-first-order model well pjoes.com, while the adsorption of Disperse Red 60 on modified coffee husk biochar followed the pseudo-second-order model. tci-thaijo.org
Thermodynamic Aspects of adsorption are evaluated by determining the changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These parameters provide information about the spontaneity, nature of the adsorption process (endothermic or exothermic), and the degree of randomness at the solid-liquid interface.
Gibbs Free Energy (ΔG°): A negative value of ΔG° indicates that the adsorption process is spontaneous and feasible. researchgate.net
Enthalpy (ΔH°): A positive ΔH° value signifies that the adsorption process is endothermic, meaning that an increase in temperature favors the adsorption. pjoes.comresearchgate.net This is often observed for the adsorption of disperse dyes. researchgate.net A negative ΔH° indicates an exothermic process. rsc.org
Entropy (ΔS°): A positive ΔS° suggests an increase in randomness at the solid-solution interface during the adsorption process. researchgate.net
For example, the adsorption of Disperse Yellow 42 onto organo-modified bentonite was found to be a spontaneous and endothermic process. pjoes.com Similarly, the thermodynamic study of dyeing polyester (B1180765) with a disperse yellow dye also revealed a spontaneous and endothermic process. researchgate.net
Biological Treatment and Biodecolorization Approaches
Enzymatic Degradation Pathways, including Laccase Enzyme Systems
Biological treatment methods are gaining importance as an eco-friendly and cost-effective alternative to physicochemical methods for dye removal. frontiersin.org These methods utilize microorganisms or their enzymes to decolorize and degrade dyes.
Enzymatic degradation is a key mechanism in the biological treatment of dye-containing wastewater. Several enzymes, including laccase, lignin (B12514952) peroxidase, and azoreductase, are involved in this process. frontiersin.org These enzymes can break down the complex dye molecules into simpler and less toxic compounds. ijcmas.com
Laccase enzyme systems have been extensively studied for their ability to degrade a wide range of dyes, including disperse dyes. mdpi.com Laccases are multi-copper oxidases that can oxidize various phenolic and non-phenolic compounds. ijcmas.com The degradation of azo dyes by laccase often proceeds through a non-specific free-radical mechanism, which can prevent the formation of toxic aromatic amines. ijcmas.com
The efficiency of laccase-mediated decolorization can be influenced by several factors, including the type of dye, dye concentration, laccase dosage, pH, and temperature. mdpi.com For instance, a study on the decolorization of eleven industrial-grade disperse dyes using Pycnoporus laccase achieved decolorization rates ranging from 51% to 96%. mdpi.comnih.gov The optimal conditions for this process were found to be a dye concentration of 50 mg/L, a temperature of 65 °C, and a pH of 4. nih.gov The presence of a mediator, such as 1-hydroxybenzotriazole (B26582) (HBT), can sometimes enhance the decolorization efficiency. mdpi.com
Efficacy of Bioremediation in Mitigating Ecotoxicity of Disperse Dyes
Bioremediation has emerged as a promising and environmentally friendly approach for the treatment of textile effluents containing disperse dyes. sci-hub.seenvirobiotechjournals.com This process utilizes the metabolic capabilities of microorganisms, such as bacteria, fungi, and algae, to break down and detoxify these complex chemical compounds. sci-hub.se The primary mechanisms involved in the bioremediation of dyes are biodegradation and biosorption. acs.org
Biodegradation involves the enzymatic breakdown of dye molecules into simpler, less harmful substances. acs.org This can occur under both aerobic and anaerobic conditions. envirobiotechjournals.com Under anaerobic conditions, the initial step is often the reductive cleavage of azo bonds (-N=N-), which are common in many dye structures, leading to the formation of aromatic amines. acs.org While this results in decolorization, some of these amines can be toxic. acs.org Subsequent aerobic treatment can then mineralize these aromatic amines into carbon dioxide, water, and other inorganic compounds. envirobiotechjournals.com
Biosorption, on the other hand, involves the binding of dye molecules to the surface of microbial biomass. acs.org This process can effectively remove dyes from wastewater, although it does not necessarily degrade the dye molecule itself. acs.org
Studies have demonstrated the potential of various microbial strains for the bioremediation of disperse dyes. For instance, research on laccase enzymes from the fungus Pycnoporus has shown significant decolorization rates (51-96%) for a range of disperse dyes. nih.gov This enzymatic treatment also led to a notable reduction in the ecotoxicity of the dye solutions, as demonstrated by improved wheat seed germination and increased respiration rates of activated sludge. nih.gov
Ecotoxicological Implications of Disperse Dyes: General Context and Specificity for this compound
The release of disperse dyes into aquatic environments is a cause for concern due to their persistence and potential for bioaccumulation. acs.org Their low water solubility makes them challenging to remove through conventional wastewater treatment processes. acs.org The presence of these dyes in water bodies can reduce light penetration, thereby affecting the photosynthetic activity of aquatic plants. aksci.com
While specific ecotoxicity data for this compound is noted as "not available" in safety data sheets europa.eu, the broader class of disperse dyes has been the subject of numerous ecotoxicological studies. These studies indicate that while some disperse dyes exhibit low acute toxicity, there are concerns about their potential for long-term environmental effects. acs.org
The genotoxic and mutagenic potential of textile dyes, particularly azo dyes, is a significant area of research. nrt.org Some azo dyes can be broken down under certain conditions to form aromatic amines, a number of which are known to be carcinogenic and mutagenic. nrt.org
Several studies have investigated the genotoxicity of specific disperse dyes. For instance, Disperse Blue 291 has been shown to induce genotoxic and mutagenic effects in the human hepatoma cell line HepG2. nrt.org Similarly, research on Disperse Red 1 has indicated its mutagenic potential. unesp.br Studies on waters receiving textile effluents have detected various disperse dyes, including Disperse Yellow 3, and have linked their presence to the mutagenicity of the water samples. lgcstandards.com
In contrast to these findings for other disperse dyes, a safety data sheet for this compound states that based on available data, the classification criteria for germ cell mutagenicity and carcinogenicity are not met. nih.gov
Table 1: Genotoxic and Mutagenic Potential of Selected Disperse Dyes
| Disperse Dye | Finding | Reference |
| Disperse Blue 291 | Genotoxic and mutagenic in human hepatoma cell line HepG2. | nrt.org |
| Disperse Red 1 | Mutagenic potential identified. | unesp.br |
| Disperse Yellow 3 | Detected in mutagenic water samples receiving textile effluents. | lgcstandards.com |
| This compound | Based on available data, classification criteria for germ cell mutagenicity and carcinogenicity are not met. | nih.gov |
The impact of disperse dyes on aquatic organisms can range from acute toxicity to more subtle, chronic effects. acs.org Even at low concentrations, some dyes can be toxic to fish and invertebrates. acs.org
Research on the effects of Disperse Yellow 7 on the larvae of the Western clawed frog (Silurana tropicalis) revealed that exposure to the dye in sediment led to a significant decrease in survivorship and an increase in malformations at high concentrations. At a sublethal concentration, the dye induced the expression of heat shock proteins (hsp70 and hsp90), which is indicative of a cellular stress response. This suggests that the cells were engaged in protective mechanisms against oxidative damage.
Furthermore, exposure to some disperse dyes has been shown to induce biochemical alterations in the early life stages of zebrafish. These alterations can affect non-enzymatic and enzymatic antioxidant systems, as well as neurotransmission and energy metabolism. The induction of detoxification responses is an energy-intensive process for organisms, which can divert energy from other vital physiological functions.
While these studies provide valuable insights into the potential impacts of the broader class of disperse dyes, specific research on the impact of this compound on aquatic organisms and their cellular stress responses is not available in the reviewed scientific literature.
Table 2: Effects of Selected Disperse Dyes on Aquatic Organisms
| Disperse Dye | Organism | Observed Effects | Reference |
| Disperse Yellow 7 | Silurana tropicalis (Western clawed frog) larvae | Decreased survivorship, increased malformations, induction of cellular stress genes (hsp70, hsp90). | |
| Disperse Red 60, Disperse Red 73, Disperse Red 78 | Zebrafish (Danio rerio) embryos | Biochemical alterations in antioxidant systems, neurotransmission, and energy metabolism. | |
| This compound | - | Specific data not available. | - |
Biological Activity and Potential Pharmacological Relevance of Disperse Yellow 232
Enzymatic Inhibition Studies, Focusing on Human Carboxylesterase 1
Human carboxylesterase 1 (hCES1) is a crucial enzyme, predominantly expressed in the liver, that belongs to the serine hydrolase family. researchgate.netsinobiological.comresearchgate.net It plays a significant role in the metabolism of a wide array of ester-containing drugs and endogenous compounds, such as cholesteryl esters. uniprot.orgnih.gov Inhibition of hCES1 can therefore alter the pharmacokinetics of various medications and has been identified as a potential therapeutic strategy for metabolic disorders. researchgate.netuniprot.org
Research into the biological effects of 3-heteroarylcoumarins has led to the evaluation of Disperse Yellow 232's inhibitory action against hCES1. researchgate.netresearchgate.net In a study focused on the synthesis and biological screening of various 3-heteroarylcoumarin derivatives, this compound was identified as having an inhibitory effect on human carboxylesterase 1. researchgate.net These preliminary evaluations are a crucial first step in characterizing the bioactivity of this compound. The study utilized Bis-p-nitrophenyl phosphate (B84403) (BNPP), a known irreversible inhibitor of carboxylesterases, as a positive control for comparison. researchgate.net
The inhibitory potential of this compound against hCES1 is a significant finding, as many coumarin (B35378) derivatives have demonstrated a range of biological and pharmacological properties, including acting as enzyme inhibitors. mdpi.com
Table 1: Enzymatic Inhibition Profile of this compound
| Compound | Target Enzyme | Observed Activity | Positive Control Used in Study |
| This compound | Human Carboxylesterase 1 (hCES1) | Inhibitory Effect | Bis-p-nitrophenyl phosphate (BNPP) researchgate.net |
Mechanistic Exploration of Observed Bioactivity
The precise mechanism by which this compound inhibits human carboxylesterase 1 has not been definitively elucidated in the available literature. However, insights can be drawn from its chemical structure and the known mechanisms of other carboxylesterase inhibitors.
This compound is a 3-heteroarylcoumarin, its structure being 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one. mdpi.com Carboxylesterases are serine hydrolases, and their catalytic activity relies on a catalytic triad (B1167595) of amino acids (serine, histidine, and glutamate) in the active site. americanpharmaceuticalreview.com Inhibition often occurs through interaction with the catalytic serine residue.
One proposed mechanism for other inhibitors involves the nucleophilic attack by the serine residue's hydroxyl group on the inhibitor molecule. In the case of some inhibitors, this forms a stable complex that is slow to hydrolyze, effectively sequestering the enzyme and preventing it from binding to its natural substrates. For example, organophosphate inhibitors like BNPP act by forming an irreversible, stable phosphate ester with the catalytic serine. Given that this compound is a coumarin derivative, its interaction with the active site of hCES1 is likely governed by its specific structural features, which may allow it to act as a competitive or mixed-type inhibitor, as seen with other complex molecules that inhibit this enzyme. sinobiological.com
Implications for Future Biochemical and Pharmaceutical Research
The identification of this compound as an inhibitor of human carboxylesterase 1 holds several implications for future research.
Given the critical role of hCES1 in metabolizing cholesteryl esters, inhibitors of this enzyme are being investigated as potential treatments for hypertriglyceridemia, obesity, and type 2 diabetes. uniprot.org The discovery of a novel inhibitor like this compound provides a new chemical scaffold that could be optimized for therapeutic purposes. Future research could focus on structure-activity relationship (SAR) studies to develop derivatives of this compound with increased potency and selectivity for hCES1. uniprot.org
Furthermore, hCES1 is responsible for the metabolism and inactivation of many ester-containing drugs. researchgate.net Co-administration of a hCES1 inhibitor can modulate the pharmacokinetics of these drugs, potentially improving their efficacy or reducing their required dosage. uniprot.org The structure of this compound could serve as a lead compound for the development of agents used in combination therapies. uniprot.org The exploration of its inhibitory activity contributes to the growing library of carboxylesterase inhibitors, which is valuable for both therapeutic development and for creating research tools to study metabolic pathways. researchgate.netuniprot.org
Advanced Applications and Performance of Disperse Yellow 232 in Materials Science
Supercritical Fluid Dyeing (SFD) Technology
Environmental and Efficiency Benefits of Supercritical Fluid Dyeing
Supercritical fluid dyeing (SFD), particularly using supercritical carbon dioxide (scCO₂), has emerged as a sustainable and efficient alternative to traditional water-based dyeing methods. This innovative process offers significant environmental and operational advantages by eliminating the use of water, thereby addressing major pollution concerns associated with textile manufacturing.
The primary environmental benefit of SFD is the complete elimination of wastewater generation. Conventional dyeing is a major source of industrial wastewater, which is often laden with dyes, heavy metals, and other hazardous chemicals that threaten aquatic ecosystems. By using scCO₂ as the dyeing medium, the SFD process is waterless, thus conserving vast amounts of water and preventing the discharge of polluted effluents.
Furthermore, SFD significantly reduces chemical pollution. The process minimizes or entirely eliminates the need for auxiliary chemicals like dispersing or leveling agents that are typically required in aqueous dyeing. The CO₂ solvent is non-toxic, non-flammable, and chemically inert under most conditions. Importantly, at the end of the dyeing cycle, the CO₂ can be depressurized, returned to its gaseous state, and recycled for subsequent dyeing processes. Any residual, undissolved dye can also be recovered and reused, minimizing waste.
Key Benefits of Supercritical Fluid Dyeing
| Benefit Category | Specific Advantage | Source |
|---|---|---|
| Environmental | Eliminates wastewater generation | |
| Conserves large volumes of water | ||
| Reduces chemical pollution by minimizing auxiliary agents | ||
| Allows for recycling of CO₂ and residual dyes | ||
| Efficiency | Significantly shortens dyeing process times | |
| Reduces energy consumption by eliminating the drying step | ||
| Lowers carbon footprint of the dyeing process |
Functional Materials Development
Application in High-Visibility Textiles for Safety and Aesthetic Purposes
Disperse Yellow 232 is a key component in the production of high-visibility textiles, which are crucial for safety in various occupational and recreational settings. Its strong, greenish-yellow fluorescent color makes the wearer more conspicuous, enhancing their visibility against different backgrounds, especially during daylight hours. This characteristic is vital for garments worn for safety purposes, such as those used by construction workers, road crews, and emergency responders.
The effectiveness of high-visibility clothing relies on the use of fluorescent materials that absorb non-visible ultraviolet (UV) light and re-emit it as visible light. This process makes the fabric appear brighter and more noticeable to the human eye. This compound is one of the most important commercial fluorescent disperse dyes used for this purpose, particularly for dyeing polyester (B1180765) (PET) fibers and fabrics. The dye belongs to a class of dyes that includes other important high-visibility colorants such as C.I. Disperse Yellows 82, 184, and 186. The chlorine atom present in the chromophore of the this compound molecule acts as an auxochromic group, which helps to enhance and modify its coloration properties.
Textiles dyed with this compound are evaluated for their colorimetric properties to ensure they meet specific safety standards, such as EN 471:1994, which defines the requirements for high-visibility warning clothing. These standards specify the required chromaticity coordinates and luminance factor to guarantee adequate visibility.
Utilization in Printing Inks and Advanced Inkjet Formulations
This compound is utilized in the printing industry, contributing to the coloration of various printed materials. It is particularly relevant for the formulation of water-based disperse inks used in digital inkjet printing on synthetic fabrics like polyester. Inkjet printing technology offers advantages such as rapid production, customization, and reduced environmental impact compared to traditional printing methods.
A typical water-based disperse inkjet ink formulation is a complex multi-component system. The primary components include the colorant (the disperse dye), a dispersing agent, a wetting agent (humectant), and deionized water.
Typical Components of a Water-Based Disperse Inkjet Ink
| Component | Example Substance | Weight Percentage (wt%) | Function | Source |
|---|---|---|---|---|
| Colorant | Disperse Dye (e.g., this compound) | 0.3–15% | Provides color | |
| Vehicle | Deionized Water | 30–80% | Main solvent | |
| Dispersant | Hydrophilic polyacrylic acid block copolymer | 2–5% | Stabilizes dye particles | |
| Wetting Agent | Alcohols (e.g., diethylene glycol) | 5–25% | Prevents nozzle clogging, controls drying |
| Other Additives | Defoamers, pH regulators, polymers | Variable | Fine-tune ink properties | |
The formulation must be carefully optimized to achieve specific physical properties, such as viscosity, surface tension, and particle size, which are critical for reliable droplet formation and ejection from the fine nozzles of a printing head. The use of water-based formulations offers environmental benefits by reducing the emission of volatile organic compounds (VOCs) associated with solvent-based inks.
Role as a Polymeric Pigment Dispersant in Ink Systems
In ink systems, particularly those for inkjet printing, this compound functions as the pigment, providing the color. To ensure the stability and performance of the ink, this pigment must be uniformly and stably dispersed in the liquid vehicle. This is achieved through the use of a dispersing agent, often a high-performance polymeric dispersant. Disperse dyes like this compound are insoluble in water, and their particles have a tendency to agglomerate, or clump together. Such agglomeration can lead to issues like nozzle clogging in printers, poor color strength, and reduced storage stability.
Polymeric dispersants are high-molecular-weight copolymers designed with two main components:
Anchoring Groups : These functional groups adsorb onto the surface of the pigment (this compound) particles.
Polymeric Chains : These chains extend from the pigment surface into the solvent (the ink vehicle), creating a steric barrier.
This mechanism, known as steric hindrance or electrosteric stabilization, prevents the pigment particles from getting too close to one another and agglomerating. By keeping the pigment particles separate and well-dispersed, the polymeric dispersant ensures the long-term stability of the ink, improves color development, and maintains the desired rheological properties. Therefore, while this compound is the colorant, its effective utilization in an advanced ink formulation is critically dependent on the presence and performance of a suitable polymeric dispersant.
Rheological Properties and Particle Size Distribution of this compound-based Ink Dispersions
The performance of an ink containing this compound is heavily dependent on its rheological properties (flow behavior) and the particle size distribution of the dye. These characteristics are crucial for ensuring smooth operation in printing systems, particularly in high-speed inkjet applications.
Particle Size Distribution: The particle size of the disperse dye directly influences key quality characteristics of the ink, including color intensity, stability, and surface quality of the final print. For inkjet inks, it is essential that the particles are small enough to pass through the printer's fine nozzles without causing blockages. The presence of large particles or agglomerates is undesirable and can lead to poor ink quality and printer damage. A narrow particle size distribution, typically in the nanometer range (e.g., 100-250 nm), is often targeted for optimal performance in disperse inkjet inks. Reducing the particle size increases the total surface area, which can enhance the dissolution rate and improve dye uptake.
Rheological Properties: Rheology is a critical parameter in the formulation and processing of inks. The viscosity of the ink must be precisely controlled. It needs to be low enough for good pumpability and jetting from the printhead but high enough to prevent uncontrolled spreading on the substrate. Disperse inks are typically non-Newtonian fluids, meaning their viscosity changes with the applied shear rate. They often exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases (e.g., during high-speed printing).
The particle size distribution has a significant impact on the ink's rheology. A reduction in particle size while keeping the volume concentration constant can lead to an increase in viscosity. This is because a larger number of smaller particles creates a greater effective volume and more particle-particle interactions, which resist flow. Therefore, formulating an ink with this compound requires a careful balance between achieving a small particle size for color strength and stability, and maintaining a workable viscosity for the intended printing application.
Potential Applications in Laser Technology and Photoelectric Devices
This compound, as a functional dye with strong fluorescence, shows potential for use in advanced applications beyond textiles, including laser technology and photoelectric devices. Its molecular structure, which contains a coumarin (B35378) scaffold, is the basis for its fluorescent properties.
In the field of laser technology, certain organic dyes are used as the gain medium in dye lasers. These compounds can absorb light from a pump source and emit it as coherent laser light at a different, specific wavelength. The ability of laser dyes to produce tunable wavelengths of light is essential for applications in spectroscopy, photochemistry, and fluorescence microscopy. This compound is occasionally used as a laser dye. Its specific optical properties, such as its absorption and emission spectra, determine its suitability for these applications.
Optical Properties of this compound
| Property | Wavelength | Source |
|---|---|---|
| Absorbance Maximum (λmax) | ~450 nm | |
| Excitation Maximum | ~458 nm |
These properties indicate that the dye absorbs light in the blue region of the spectrum and emits light in the cyan-green region. This fluorescence is also relevant for its potential use in other photoelectric and optical materials, such as fluorescent paints, resins for solar collectors, and materials for optical disc recording.
Analytical Methodologies for Disperse Yellow 232 Research
Spectrophotometric Characterization Techniques (UV/Vis Spectroscopy, Fluorescence Spectroscopy)
Spectrophotometric methods are fundamental in the initial characterization of Disperse Yellow 232, leveraging its interaction with light to provide information on its concentration and electronic properties.
UV/Visible (UV/Vis) Spectroscopy is employed to determine the wavelength of maximum absorption (λmax) of the dye. For this compound, the main absorption peak is typically observed in the visible region of the electromagnetic spectrum, which is responsible for its yellow color. scirp.org Studies have reported its absorbance at approximately 450 nm. adipogen.com The photostability and photochemical behavior of this compound have been investigated in various solvents, such as ethanol (B145695) and dimethylformamide (DMF), by monitoring changes in its UV/Vis spectrum upon exposure to light. instras.comresearchgate.net
Fluorescence Spectroscopy is particularly important for this dye due to its characteristic strong fluorescence, which results in brilliant greenish-yellow shades on synthetic fibers. worlddyevariety.comscirp.orgsci-hub.ru This technique measures the emission spectrum produced when the molecule is excited by a specific wavelength of light. The excitation maximum (λex) and emission maximum (λem) are key parameters for its identification and for studying its environmental fate. Research indicates an excitation maximum around 452-458 nm and an emission maximum in the range of 480-484 nm. adipogen.com The analysis of its fluorescence properties is essential for applications in fluorescent textiles and other materials. scirp.orgadipogen.com
Table 1: Spectrophotometric Properties of this compound
| Parameter | Wavelength (nm) | Source(s) |
|---|---|---|
| UV/Vis Absorption (λmax) | ~450 | adipogen.com |
| Fluorescence Excitation (λex) | ~452 - 458 | adipogen.com |
| Fluorescence Emission (λem) | ~480 - 484 | adipogen.com |
Chromatographic Techniques for Compound and Metabolite Analysis (e.g., Liquid Chromatography-Quadrupole Time of Flight-Mass Spectroscopy)
Chromatographic methods are indispensable for separating this compound from impurities, by-products, and metabolites, allowing for its precise quantification and identification.
Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), is the cornerstone for the analysis of disperse dyes. nih.govlcms.cz These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound and related dyes, reversed-phase columns (e.g., C18) are commonly used with mobile phases typically consisting of a mixture of water (often with formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). lcms.czmdpi.com
Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry (LC-QTOF-MS) represents a powerful combination for the definitive identification and structural characterization of compounds. iowa.govnih.gov This hyphenated technique couples the superior separation capabilities of LC with the high-resolution and high mass accuracy of a QTOF mass spectrometer. iowa.govmdpi.com In the context of this compound research, LC-QTOF-MS is invaluable for:
Compound Identification: Providing accurate mass measurements of the parent ion, which helps in confirming the molecular formula. mdpi.com
Metabolite Analysis: Identifying and structurally characterizing unknown metabolites or degradation products formed during photochemical or biological processes. instras.comnih.gov The instrument's ability to perform tandem mass spectrometry (MS/MS) allows for the fragmentation of parent ions, yielding structural information about the molecule. mdpi.comtechscience.com
The analysis of disperse dyes in textiles and environmental samples often employs LC coupled with tandem mass spectrometry (LC-MS/MS) for screening and quantification, demonstrating the robustness of this approach for detecting trace amounts of the dye. nih.govlcms.cz
Table 2: Example Chromatographic Method for Disperse Dye Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| Technique | LC-MS/MS | lcms.cz |
| Column | Kinetex C18 (100 x 2.1mm, 1.7µm) | lcms.cz |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile | lcms.czunesp.br |
| Detection | Triple Quadrupole Mass Spectrometer | lcms.cz |
Advanced Spectroscopic Techniques for Structural Elucidation and Interaction Studies (e.g., Infrared Spectroscopy, Nuclear Magnetic Resonance, Mass Spectrometry, Micro-Raman Spectroscopy)
Beyond initial characterization, a range of advanced spectroscopic techniques is utilized to confirm the molecular structure of this compound and study its interactions.
Infrared (IR) Spectroscopy , often in the form of Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in the dye molecule. scienceworldjournal.org The IR spectrum shows characteristic absorption bands corresponding to the vibrations of specific chemical bonds. For a coumarin-based dye like this compound, FT-IR can confirm the presence of key structural features, which is essential for synthesis validation. scirp.org
Mass Spectrometry (MS) , as mentioned previously, is critical for determining the molecular weight of the compound. High-resolution mass spectrometry provides the exact mass, allowing for the determination of the elemental composition. iowa.gov Fragmentation patterns obtained from tandem MS (MS/MS) experiments are used to piece together the molecular structure, which is particularly useful in identifying unknown degradation products. instras.comnih.gov
Micro-Raman Spectroscopy is a non-destructive technique that can provide vibrational (and thus structural) information about a sample. scielo.org.mx It is particularly useful for in-situ analysis, such as identifying dyes directly on textile fibers without the need for extraction. univ-lille.frresearchgate.net This technique offers high spatial resolution and can be used to analyze individual dye grains or fibers, making it a valuable tool in forensic science and materials analysis. researchgate.netscirp.org
Conclusion and Future Research Directions
Pathways for Synthesis and Optimization of Novel Disperse Yellow 232 Derivatives
The synthesis of this compound has been achieved through various methods, providing a foundation for future optimization and the creation of novel derivatives. One established approach involves a three-component reaction using salicylaldehyde, o-aminophenol, and ethyl cyanoacetate (B8463686) in a glycerol (B35011) and acetic acid solvent system, which offers a mild and efficient pathway without requiring expensive catalysts. smolecule.com Another method utilizes the diazotization of an aromatic amine followed by a coupling reaction. google.com
Future research should focus on optimizing these existing pathways and exploring new ones to enhance yield, reduce environmental impact, and synthesize novel derivatives with tailored properties. Key areas for investigation include:
Green Catalysis: The use of reusable, non-corrosive solid acid catalysts like HZSM-5 zeolite and heteropoly acids has shown promise in the one-pot synthesis of related coumarin (B35378) dyes, achieving excellent yields (85-98%). researchgate.net Further exploration of such green catalysts for this compound synthesis could significantly reduce waste and improve process efficiency.
Solvent System Optimization: Research into alternative solvent systems, such as low transition temperature mixtures (LTTMs) and supercritical carbon dioxide (scCO2), could lead to more eco-friendly production methods. smolecule.comresearchgate.netacs.org Supercritical CO2, in particular, offers the advantage of being a benign, inexpensive, and easily recyclable solvent. acs.org
Structural Modification: The synthesis of novel derivatives can be achieved by systematically modifying the core structure. Introducing different substituents onto the benzoxazole (B165842) or coumarin rings could fine-tune the dye's properties. For instance, altering the heterocyclic electron-acceptor residue in the 3-position or the electron-releasing group in the 7-position can shift the color, enhance fluorescence, and improve fastness properties. sci-hub.ru This could lead to new dyes with unique shades or enhanced performance for specific applications.
Table 1: Synthesis Pathways for Coumarin Dyes including this compound
| Synthesis Method | Key Reagents/Conditions | Advantages & Research Direction | Reference |
|---|---|---|---|
| Three-Component Reaction | Salicylaldehyde, o-aminophenol, ethyl cyanoacetate; Glycerol/acetic acid solvent | Mild conditions, no expensive catalysts. Optimization could involve catalyst screening. | smolecule.com |
| Diazo-Reaction & Coupling | m-Aminophenol, sodium nitrite (B80452) (diazo-reaction); Methylpyridone solution (coupling) | Traditional method. Future work could focus on shortening the process and reducing sewage. | google.com |
| Solid Acid Catalysis | H-ZSM-5 Zeolite, heteropoly acids; One-pot reaction | High yields, green and reusable catalysts. Explore catalyst reusability and broader substrate scope. | researchgate.net |
| LTTM Promoted Reaction | Low Transition Temperature Mixtures (LTTMs) | Eco-friendly approach. Investigate different LTTM compositions for yield and purity. | smolecule.com |
Comprehensive Environmental Risk Assessment and Development of Advanced Mitigation Strategies
The widespread use of synthetic dyes, including this compound, necessitates a thorough evaluation of their environmental impact. environmentclearance.nic.inenvironmentclearance.nic.inresearchgate.net The release of dye-containing effluents into water bodies is a significant environmental concern. researchgate.net Although this compound is substantially insoluble in water, its fine particulate dispersion can persist in aquatic environments. scribd.com
Future research must prioritize a comprehensive risk assessment of this compound and its degradation byproducts. smolecule.com This includes long-term toxicity studies on various aquatic organisms. Concurrently, the development and optimization of advanced mitigation strategies are crucial for treating industrial effluents containing this dye. Promising areas for research include:
Advanced Oxidation Processes (AOPs): AOPs are highly effective in degrading recalcitrant organic pollutants like dyes. researchgate.net Further investigation into processes like ozonation and photocatalysis specific to this compound could yield efficient degradation pathways.
Electrochemical Treatment: Methods such as electrocoagulation have shown effectiveness in color removal from dye effluents. unesp.brp2infohouse.org This technique uses sacrificial anodes to generate coagulants in situ, which aggregate dye particles for removal. unesp.br Optimizing parameters like electrode material, current density, and pH for effluents containing this compound could lead to a viable, large-scale treatment technology.
Photodegradation: Studies have shown that this compound can undergo photodegradation when exposed to UV and visible light, with a common degradation pathway involving electron transfer mechanisms. smolecule.com Research focused on enhancing this natural degradation process, perhaps through photosensitizers or catalysts, could offer a low-cost mitigation strategy.
Bioremediation: While chemical and physical methods are effective, biological treatment methods using bacteria, fungi, or algae present an eco-friendly alternative. researchgate.net Screening for and engineering microorganisms capable of degrading the coumarin and benzoxazole structures in this compound is a vital research direction.
Exploration of Emerging Functional Material Applications beyond Traditional Textile Uses
The inherent fluorescent properties of this compound position it as a candidate for various functional material applications that extend beyond traditional dyeing. sci-hub.ru Its coumarin structure is central to its utility in advanced optical and electronic materials. researchgate.netresearchgate.net
Future research should systematically explore and capitalize on these properties. Key emerging applications to investigate include:
Inks and Coatings: this compound is already used in the formulation of industrial coatings and printing inks, where its vibrant color and stability are advantageous. icrc.ac.ir Recent research has demonstrated its use as a colorant in model ink dispersions for inkjet printing, where it contributes to stable formulations with favorable viscosity. mdpi.com Further development could focus on optimizing its performance in high-resolution printing and protective coatings.
Plastic Coloration: The dye can be integrated into plastics during manufacturing to provide a uniform and lasting yellow color for consumer goods and automotive components. Research into its compatibility with a wider range of polymers and its long-term stability under various environmental stressors (e.g., UV exposure) would be beneficial.
Laser Dyes and Optical Materials: Coumarin derivatives are widely used as laser dyes. researchgate.net The strong fluorescence of this compound makes it a potential candidate for such applications. Research into its photophysical properties, such as fluorescence quantum yield and Stokes shift in various media, is essential to evaluate its suitability for use in dye lasers and as an organic nonlinear optical material. researchgate.neticrc.ac.ir
Table 2: Emerging Applications for this compound
| Application Area | Underlying Property | Research Focus | Reference |
|---|---|---|---|
| Inkjet Inks | Vibrant color, dispersibility | Formulation stability, viscosity control, long-term performance. | mdpi.com |
| Industrial Coatings | Vivid color, coverage | Enhancing durability and aesthetic properties on metal and wood surfaces. | |
| Plastic Coloration | Uniform hue, stability | Compatibility with various polymers, long-term colorfastness. | |
| Laser Dyes | Strong fluorescence | Characterization of photophysical properties (quantum yield, photostability). | researchgate.net |
| Nonlinear Optical Materials | Molecular structure (coumarin) | Investigating third-order nonlinear optical susceptibility. | researchgate.net |
Deeper Investigation into Biological Mechanisms and Potential Pharmacological Applications
Preliminary research indicates that this compound possesses biological activity, opening an intriguing new frontier for investigation beyond its material applications. smolecule.com The structural motifs within the dye, such as the coumarin and benzoxazole rings, are found in many biologically active compounds, suggesting that this compound itself may interact with biological systems in meaningful ways. researchgate.net
A focused research effort is needed to move from preliminary observations to a solid understanding of its biological and potential pharmacological roles. Future investigations should include:
Enzyme Inhibition Studies: It has been reported that this compound acts as an inhibitor of human carboxylesterase 1. smolecule.com This is a significant finding, as this enzyme is involved in the metabolism of many drugs. Future work should aim to confirm and quantify this inhibitory activity, elucidate the mechanism of inhibition (e.g., competitive, non-competitive), and determine its specificity. This could lead to its use as a tool for studying drug metabolism or as a lead compound for developing new drug modulators.
Antimicrobial and Anti-inflammatory Screening: Some commercial suppliers have described the compound as having potential anti-inflammatory and antimicrobial properties. These claims require rigorous scientific validation through systematic screening against a panel of relevant bacterial, fungal, and inflammatory models.
Fluorescent Probes for Bio-imaging: The strong fluorescence of this compound is a highly valuable property for biological applications. sci-hub.ru Research should be directed towards developing derivatives that could function as fluorescent probes for cellular imaging. By adding specific functional groups to target particular organelles or biomolecules, it may be possible to create new tools for biological and medical research.
Photodynamic Therapy (PDT): Fluorescent compounds can sometimes act as photosensitizers, generating reactive oxygen species upon light activation. This is the principle behind PDT, a treatment modality for cancer and other diseases. Investigating whether this compound can generate reactive oxygen species upon irradiation could open a pathway to developing it or its derivatives for photodynamic applications.
Q & A
Q. What experimental methods are recommended for determining the solubility of Disperse Yellow 232 in supercritical CO₂?
Solubility measurements can be conducted using dynamic or static equilibrium methods under controlled temperatures (308–348 K) and pressures (12.1–35.5 MPa). Key steps include:
- Dynamic method : Continuously flow CO₂ through a dye-saturated cell, with subsequent depressurization to collect dissolved dye .
- Analytical validation : Use UV-Vis spectroscopy or HPLC to quantify dye concentrations.
- Data correlation : Apply semi-empirical models (e.g., Chrastil, Bartle) to relate solubility to temperature/pressure. For this compound, the Chrastil model showed an average absolute relative deviation (AARD) of 0.155, indicating high reliability .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Precision in reagents : Use high-purity intermediates (e.g., nitroaniline derivatives) and document molar ratios.
- Reaction conditions : Maintain strict control over temperature (±1°C) and pH during diazotization and coupling steps.
- Characterization : Validate synthesis via FTIR (to confirm azo bonds) and HPLC (to assess purity >98%) .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., stability up to 250°C).
- Particle size distribution : Dynamic light scattering (DLS) to assess dispersion homogeneity, critical for dyeing efficiency.
- Solubility parameters : Hansen solubility parameters to predict compatibility with solvents or polymers .
Advanced Research Questions
Q. How do semi-empirical models resolve contradictions in solubility data for this compound across studies?
Discrepancies often arise from variations in experimental setups (e.g., pressure gradients, CO₂ flow rates). To address this:
- Model selection : Compare multiple models (Chrastil, Kumar-Johnston, Mendez-Santiago–Teja) to identify systematic errors. For this compound, the Chrastil model’s solvation enthalpy (12.5–19.4 kJ·mol⁻¹) aligns with experimental vaporization enthalpies (70.6–102.7 kJ·mol⁻¹), validating its thermodynamic consistency .
- Sensitivity analysis : Evaluate how ±5% deviations in temperature/pressure affect solubility predictions.
Q. What statistical frameworks optimize the degradation efficiency of this compound in environmental studies?
- Design of Experiments (DoE) : Use Box-Behnken or response surface methodology (RSM) to model interactions between variables (e.g., pH, catalyst concentration, UV intensity). For example, a Box-Behnken design reduced experimental runs by 40% while achieving 95% degradation efficiency .
- Contradiction resolution : If degradation rates plateau, apply ANOVA to identify non-significant factors (e.g., agitation speed) and refine the model.
Q. How can molecular dynamics (MD) simulations enhance understanding of this compound’s interactions with textile polymers?
- Force field parameterization : Use OPLS-AA or CHARMM to simulate dye-polymer (e.g., polyester) binding energies.
- Free energy calculations : Calculate Gibbs free energy changes (ΔG) during dye adsorption to predict wash-fastness.
- Validation : Cross-reference simulation results with experimental adsorption isotherms (e.g., Langmuir vs. Freundlich models) to resolve mechanistic ambiguities .
Data Presentation and Validation
Q. What are best practices for presenting solubility or degradation data in peer-reviewed journals?
- Tables : Include raw solubility values (g·L⁻¹) alongside derived parameters (e.g., AARD, enthalpy values) to enable replication. For example:
| Temperature (K) | Pressure (MPa) | Solubility (×10⁵ mol·L⁻¹) | Chrastil Model Fit |
|---|---|---|---|
| 308 | 12.1 | 1.23 | 1.20 |
| 328 | 25.4 | 3.45 | 3.50 |
- Figures : Use color-coded 3D plots to visualize solubility as a function of temperature/pressure. Avoid overcrowding; limit graphs to ≤3 variables .
Q. How should researchers address outliers in spectral or chromatographic data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
